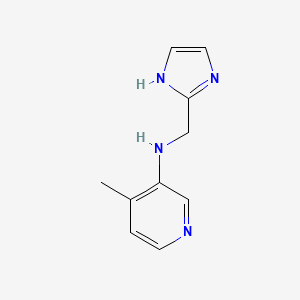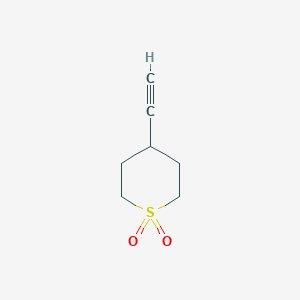![molecular formula C19H11F4N3 B13641793 2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13641793.png)
2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[1,5-a]pyridine core, which is substituted with a 4-fluorophenyl group, a pyridin-4-yl group, and a trifluoromethyl group. These substituents contribute to the compound’s distinct chemical properties and reactivity.
準備方法
The synthesis of 2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyridine scaffold.
Introduction of the 4-fluorophenyl group: This can be achieved through a substitution reaction using a fluorinated aromatic compound.
Attachment of the pyridin-4-yl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the pyridin-4-yl moiety.
Incorporation of the trifluoromethyl group: This is typically done using trifluoromethylation reagents under radical or nucleophilic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Coupling reactions: The pyridin-4-yl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved can vary and are often elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic core and are also used in various scientific applications.
Trifluoromethylated heterocycles: Compounds with trifluoromethyl groups often exhibit enhanced biological activity and stability.
Fluorinated aromatic compounds: The presence of fluorine atoms can significantly influence the chemical and biological properties of these compounds.
特性
分子式 |
C19H11F4N3 |
|---|---|
分子量 |
357.3 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-3-pyridin-4-yl-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C19H11F4N3/c20-15-4-1-13(2-5-15)18-17(12-7-9-24-10-8-12)16-6-3-14(19(21,22)23)11-26(16)25-18/h1-11H |
InChIキー |
ORVXSLITIZZMFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN3C=C(C=CC3=C2C4=CC=NC=C4)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate](/img/structure/B13641711.png)
![(Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B13641716.png)
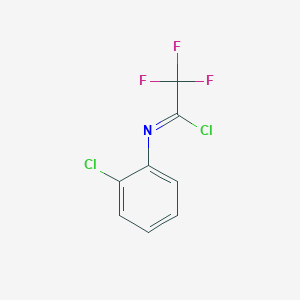
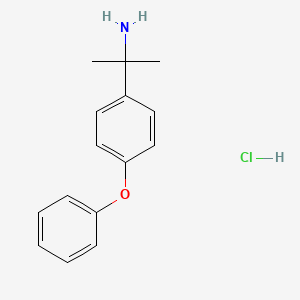
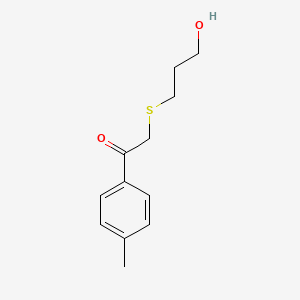
![4-[3-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13641731.png)
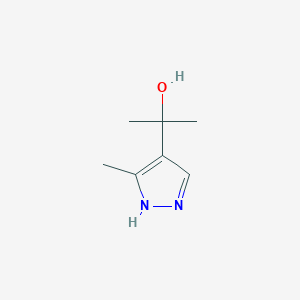

![3-Methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carbonitrile](/img/structure/B13641745.png)
![{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine](/img/structure/B13641755.png)
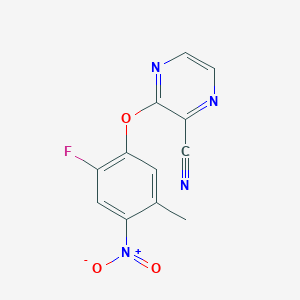
![5'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13641766.png)
